LY3295668 (Tirzepatide) is a novel, synthetic 39-amino acid peptide and the first compound designed to function as a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][2][3] This dual mechanism integrates the actions of two key incretin hormones into a single molecule, making it a critical tool for advanced research in type 2 diabetes, obesity, and related metabolic disorders.[2][4] Its structure includes a C20 fatty diacid moiety that enables albumin binding, extending its half-life and permitting once-weekly administration in clinical settings, a key attribute for long-term in vivo studies.[1][5]
Substituting LY3295668 with a selective GLP-1 receptor agonist, such as semaglutide or liraglutide, is inappropriate for studies targeting synergistic incretin pathways. The unique value proposition of LY3295668 lies in its engineered dual agonism, with a specific binding affinity profile for both GIP and GLP-1 receptors.[3][6] This profile is designed to mimic the effects of native GIP while simultaneously activating GLP-1 pathways, leading to quantitatively superior effects on glycemic control and body weight compared to selective GLP-1 agonists alone.[7][8] Therefore, neither a single-agonist compound nor a simple mixture of two separate agonists can replicate the specific intramolecular activity and downstream signaling profile of LY3295668, making it a non-interchangeable tool for its intended research applications.
In the landmark SURPASS-2 clinical trial, all three tested doses of LY3295668 demonstrated statistically superior reductions in glycated hemoglobin (HbA1c) compared to the selective GLP-1 agonist semaglutide after 40 weeks.[8] The highest dose of LY3295668 (15 mg) achieved a mean HbA1c reduction of -2.30 percentage points, significantly greater than the -1.86 percentage points observed with 1 mg semaglutide.[8][9]
| Evidence Dimension | Mean change in HbA1c from baseline at 40 weeks |
| Target Compound Data | -2.01% (5 mg), -2.24% (10 mg), -2.30% (15 mg) |
| Comparator Or Baseline | Semaglutide (1 mg): -1.86% |
| Quantified Difference | Up to -0.45 percentage points greater reduction with LY3295668 (15 mg) vs. semaglutide (1 mg) (P<0.001) |
| Conditions | 40-week, randomized, open-label, phase 3 trial (SURPASS-2) in 1,879 patients with type 2 diabetes inadequately controlled with metformin.[8][10] |
For researchers establishing a new efficacy benchmark in metabolic disease models, this compound provides a higher ceiling for glycemic control than the widely used selective GLP-1 agonist standard.
The SURPASS-2 trial also revealed a dose-dependent and statistically superior weight reduction for LY3295668 compared to semaglutide.[7] At the 15 mg dose, LY3295668 resulted in a mean body weight reduction of 11.2 kg (approximately 12% of body weight), nearly double the 5.7 kg reduction seen with 1 mg semaglutide.[11] The difference was statistically significant across all dose comparisons (P<0.001).[12]
| Evidence Dimension | Mean change in body weight from baseline at 40 weeks |
| Target Compound Data | -7.6 kg (5 mg), -9.3 kg (10 mg), -11.2 kg (15 mg) |
| Comparator Or Baseline | Semaglutide (1 mg): -5.7 kg |
| Quantified Difference | Up to 5.5 kg greater mean weight loss with LY3295668 (15 mg) vs. semaglutide (1 mg) |
| Conditions | 40-week, randomized, open-label, phase 3 trial (SURPASS-2) in patients with type 2 diabetes; baseline mean weight of 93.7 kg.[8] |
This compound is essential for preclinical obesity research or studies on weight-related comorbidities where maximizing weight reduction is critical to elucidating physiological mechanisms or testing therapeutic hypotheses.
Preclinical data demonstrate that LY3295668's mechanism is rooted in its distinct receptor binding and activation profile. It binds to the human GIP receptor with an affinity (Ki = 0.135 nM) comparable to native GIP.[5] In contrast, its affinity for the GLP-1 receptor is lower than native GLP-1.[3] Functional assays show potent, balanced activation of both GIP and GLP-1 receptor-mediated cAMP production, with EC50 values of 0.379 nM and 0.617 nM, respectively.[13] This contrasts with semaglutide, which is a selective GLP-1 receptor agonist with no significant GIP receptor activity.[14]
| Evidence Dimension | In vitro receptor activation (cAMP production) |
| Target Compound Data | EC50 at GIPR: 0.379 nM; EC50 at GLP-1R: 0.617 nM |
| Comparator Or Baseline | Semaglutide: Selective GLP-1R agonist, no significant GIPR agonism |
| Quantified Difference | LY3295668 is a potent dual agonist, whereas semaglutide is a selective single-pathway agonist. |
| Conditions | In vitro functional assays using HEK293 cells overexpressing human GIP or GLP-1 receptors.[13] |
This specific activity profile makes LY3295668 an irreplaceable tool for investigating the synergistic or distinct roles of GIP and GLP-1 signaling, a task impossible with a selective GLP-1 agonist.
Based on its superior, dose-dependent efficacy in reducing both HbA1c and body weight compared to the selective agonist semaglutide, LY3295668 is the appropriate positive control for in vivo studies aiming to develop next-generation therapeutics that must outperform current standards.[7][8]
The compound's defined dual-receptor agonism makes it an essential tool for dissecting the integrated signaling pathways of the GIP and GLP-1 receptors in various tissues, such as pancreatic islets, adipose tissue, and the central nervous system.[1][15] Using a single molecule to activate both pathways eliminates the confounding variables of administering two separate peptides.
Given its potent, multifaceted effects on metabolism, LY3295668 is a valuable pharmacological probe for exploring the role of dual incretin agonism in other related conditions, such as metabolic dysfunction-associated steatohepatitis (MASH), cardiovascular disease, and neurodegenerative disorders.[2][16]